

Spectroscopic and Physicochemical Characterization of Melanocin B

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Compound of Interest		
Compound Name:	Melanocin B	
Cat. No.:	B1249334	Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for **Melanocin B**, a natural product isolated from Eupenicillium shearii.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While its analogs, Melanocins A and C, are known inhibitors of melanin synthesis, **Melanocin B** has been noted for its antioxidant properties.[2]

Physicochemical Properties

Melanocin B presents as a dark brown powder. It demonstrates solubility in dimethyl sulfoxide (DMSO) and methanol (MeOH), while being insoluble in chloroform (CHCl₃) and water (H₂O). [1]

Mass Spectrometry Data

The molecular formula of **Melanocin B** was established as C₁₇H₁₅NO₆ through high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS).[1]

Table 1: High-Resolution Mass Spectrometry Data for Melanocin B



Parameter	Value
Molecular Formula	C17H15NO6
Ionization Method	Fast Atom Bombardment (FAB)
Mode	Positive Ion, (M+H)+
Observed Mass (m/z)	330.0982
Calculated Mass (m/z)	330.0987

Source: Kim, J. P., et al. (2003). The Journal of Antibiotics.[1]

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **Melanocin B** was performed using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, HMQC, and HMBC.[1] The data was acquired in deuterated methanol (CD₃OD).[1]

Table 2: ^1H (600 MHz) and ^{13}C (150 MHz) NMR Spectroscopic Data for **Melanocin B** in CD₃OD



Position	δC (ppm, Multiplicity)	δΗ (ppm, Multiplicity, J in Hz)
2	196.5 (C)	-
3	102.1 (C)	-
3a	163.4 (C)	-
4	96.5 (CH)	5.99 (s)
5	158.8 (C)	-
6	99.2 (CH)	6.41 (s)
7	161.4 (C)	-
8	106.5 (C)	-
8a	132.8 (C)	-
1'	129.5 (C)	-
2'	116.5 (CH)	6.70 (d, 8.2)
3'	146.4 (C)	-
4'	145.7 (C)	-
5'	116.0 (CH)	6.77 (d, 8.2)
6'	120.6 (CH)	6.64 (dd, 8.2, 2.0)
3-N-CHO	163.4 (CH)	8.18 (s)
2-CH₃	26.5 (CH₃)	2.26 (s)

Source: Adapted from Kim, J. P., et al. (2003). The Journal of Antibiotics.[1]

Experimental Protocols

The primary literature provides a high-level overview of the instrumentation used for the spectroscopic analysis of **Melanocin B**.[1] However, detailed, step-by-step experimental



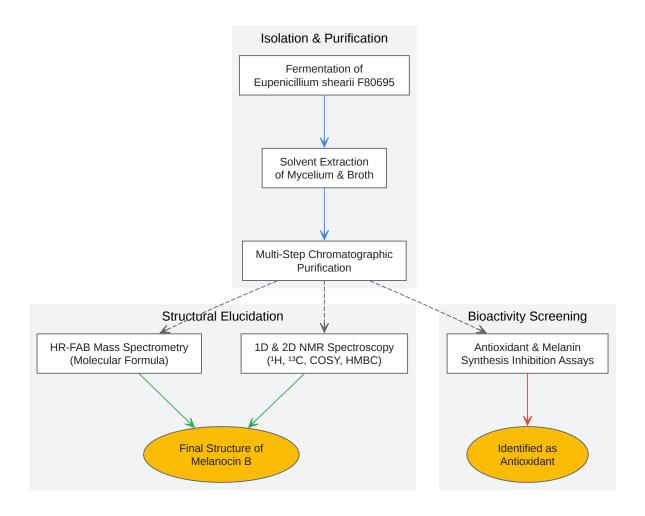
protocols, including specific parameters for sample preparation, instrument settings, and data processing, are not described in the cited source.

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 600 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent.[1] Two-dimensional experiments, including ¹H-¹H COSY, HMQC, and HMBC, were conducted to establish connectivity and finalize the structure.[1]
- Mass Spectrometry: High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB-MS) instrument to determine the elemental composition.[1]

Logical Workflow for Characterization

The following diagram illustrates the general workflow employed for the isolation, structural elucidation, and biological characterization of **Melanocin B**, as inferred from the discovery and analysis process.





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Caption: General workflow for the isolation and characterization of **Melanocin B**.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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